Technical Guide: Scalable Synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Technical Guide: Scalable Synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Executive Summary
This technical guide details the synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS: 1183623-74-6), a critical biaryl intermediate used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase modulators.
The protocol prioritizes a Suzuki-Miyaura cross-coupling strategy. This route is selected for its high chemoselectivity, tolerance of the aldehyde functional group, and scalability. Unlike de novo heterocycle formation, this convergent approach utilizes commercially available, high-purity building blocks to minimize step count and maximize yield.
Retrosynthetic Analysis & Strategy
The structural core of the target molecule consists of an electron-deficient benzaldehyde ring coupled to an electron-rich N-methylpyrazole. The most logical disconnection is the C–C bond between the phenyl ring (C4) and the pyrazole ring (C4').
Strategic Logic
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Disconnection: Biaryl bond cleavage.
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Synthons:
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Electrophile: 4-Bromo-2-fluorobenzaldehyde. The bromide is preferred over the chloride for faster oxidative addition rates without the instability of the iodide.
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Nucleophile: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The pinacol ester is chosen over the free boronic acid for its superior solubility in organic solvents and stability during storage.
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Chemo-selectivity: The aldehyde moiety at C1 is susceptible to oxidation or nucleophilic attack. Therefore, mild, non-oxidizing basic conditions (carbonate base) and an inert atmosphere are strictly required.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection strategy isolating the key biaryl coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Overview[1]
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Scale: 10.0 mmol (Gram-scale).
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Key Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂. This catalyst is chosen for its robustness against dehalogenation side-reactions and its stability in aqueous/organic biphasic systems compared to Pd(PPh₃)₄.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount | Role |
| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 1.00 | 2.03 g | Limiting Reagent |
| 1-Methyl-4-(BPin)-pyrazole | 292.14 | 1.10 | 3.21 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 4.15 g | Base |
| 1,4-Dioxane | Solvent | - | 40 mL | Solvent |
| Water (degassed) | Solvent | - | 10 mL | Co-solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
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Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow it to cool under a stream of dry nitrogen.
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Charging Solids: Add 4-bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol), the pyrazole boronate ester (3.21 g, 11 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol) to the flask.
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Note: Adding the catalyst at this stage ensures it is under inert gas before solvent addition.
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Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen three times to remove oxygen.
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Critical: Oxygen removal is vital to prevent homocoupling of the boronic ester and oxidation of the aldehyde.
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Step 2: Solvent Addition & Reaction
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Solvent Prep: In a separate vessel, sparge a mixture of 1,4-dioxane (40 mL) and water (10 mL) with nitrogen for 15 minutes.
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Addition: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe.
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Base Addition: Add the K₂CO₃ (4.15 g) (can be added as a solid in Step 1 or as a pre-dissolved degassed solution here).
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Heating: Place the flask in a pre-heated oil bath at 85°C . Stir vigorously (800 RPM).
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Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
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Endpoint: Consumption of the aryl bromide typically occurs within 3–6 hours.
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Step 3: Workup
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Cooling: Cool the mixture to room temperature.
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Filtration: Filter the mixture through a pad of Celite to remove palladium black residues. Wash the pad with Ethyl Acetate (EtOAc, 50 mL).
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Extraction: Transfer the filtrate to a separatory funnel. Add water (30 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
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Drying: Combine the organic layers, wash with brine (saturated NaCl, 50 mL), and dry over anhydrous Na₂SO₄.
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Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotavap) to yield the crude crude solid.
Step 4: Purification
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Column Chromatography: Purify the crude residue using silica gel flash chromatography.
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Gradient: 0% → 40% EtOAc in Hexanes.
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Elution Order: Unreacted boronate (if any) elutes first, followed by the product, then any protodeboronated pyrazole byproducts.
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Final Product: Isolate the product as a pale yellow to off-white solid.
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Typical Yield: 85–92% (approx. 1.75–1.90 g).
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Mechanistic Insight
The success of this protocol relies on the catalytic cycle of Palladium(0).
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Oxidative Addition: The Pd(0) species inserts into the C–Br bond of the benzaldehyde. The electron-withdrawing fluorine atom at the ortho position activates the C–Br bond, facilitating this step.
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Transmetallation: The boronate ester, activated by the hydroxide/carbonate base (forming a boronate "ate" complex), transfers the pyrazole group to the Palladium center.
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Reductive Elimination: The C–C bond forms, releasing the product and regenerating the Pd(0) catalyst.
Catalytic Cycle Diagram
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Quality Control & Characterization
Upon isolation, the identity and purity of the compound must be validated.
Expected Analytical Data
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Physical State: Off-white to pale yellow solid.
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¹H NMR (400 MHz, CDCl₃):
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δ 10.35 (s, 1H): Aldehyde proton (distinctive downfield singlet).
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δ 7.95 (s, 1H): Pyrazole C5-H.
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δ 7.88 (t, J = 7.8 Hz, 1H): Benzaldehyde C6-H (split by F).
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δ 7.78 (s, 1H): Pyrazole C3-H.
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δ 7.45 (dd, 1H): Benzaldehyde C5-H.
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δ 7.35 (dd, 1H): Benzaldehyde C3-H.
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δ 4.01 (s, 3H): N-Methyl group.
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¹⁹F NMR (376 MHz, CDCl₃):
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δ -120.5 ppm: Single peak (Ar-F).
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LC-MS:
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[M+H]⁺: Calculated: 205.07; Found: 205.1.
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Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing; switch to fresh catalyst batch. |
| Dehalogenation | Reaction too hot / too long | Lower temp to 75°C; quench immediately upon completion. |
| Protodeboronation | Base too strong / Wet solvent | Use anhydrous conditions initially; switch to Cs₂CO₃ or K₃PO₄. |
| Aldehyde Oxidation | Air leak | Check septum integrity; ensure positive N₂ pressure. |
Safety & Handling
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4-Bromo-2-fluorobenzaldehyde: Causes skin irritation and serious eye irritation. Use gloves and goggles.
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Palladium Catalyst: Heavy metal. Dispose of in designated hazardous waste streams.
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Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a fume hood.
References
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Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde Product Sheet. CAS: 57848-46-1.[6] Link
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ChemicalBook. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Product Data. CAS: 942070-88-4.[5] Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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BLD Pharm. 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde Product Information. CAS: 1183623-74-6.[7] Link
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 5. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde | 1183623-74-6 [sigmaaldrich.com]
